2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Structural Features and Nomenclature
Molecular Architecture and IUPAC Conventions
The compound’s systematic IUPAC name, 2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide , reflects its three primary components:
- A naphtho[2,1-b]furan system, comprising a fused bicyclic structure of benzene and furan rings.
- An acetamide group (-NH-C(=O)-CH2-), serving as a linker.
- A pyridin-3-ylmethyl substituent attached to the acetamide’s nitrogen atom.
The molecular formula, C20H16N2O2 , corresponds to a molecular weight of 316.4 g/mol . The naphtho[2,1-b]furan moiety adopts a planar configuration, while the pyridine ring introduces steric and electronic heterogeneity due to its nitrogen atom’s lone pair.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O2 |
| Molecular Weight | 316.4 g/mol |
| Hybridization | sp2 (aromatic cores) |
| Functional Groups | Amide, ether, tertiary amine |
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(22-12-14-4-3-9-21-11-14)10-16-13-24-18-8-7-15-5-1-2-6-17(15)20(16)18/h1-9,11,13H,10,12H2,(H,22,23) |
InChI Key |
UWGHMFAQERCZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Naphthol with Carbonyl Electrophiles
The naphtho[2,1-b]furan scaffold is typically synthesized via acid-catalyzed cyclization of β-naphthol with α-haloketones or α-haloesters. For example, refluxing 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in dimethylformamide (DMF) using K₂CO₃ as a base yields ethyl naphtho[2,1-b]furan-2-carboxylate (85% yield). This method leverages the electron-rich nature of β-naphthol to facilitate nucleophilic attack at the α-position of the carbonyl electrophile, followed by intramolecular cyclization (Figure 1A).
Optimization of Cyclization Conditions
-
Solvent: Polar aprotic solvents (DMF, dioxane) enhance reaction rates by stabilizing ionic intermediates.
-
Catalyst: K₂CO₃ or Et₃N in catalytic amounts (5–10 mol%) improves yields by deprotonating β-naphthol.
-
Temperature: Reflux conditions (80–120°C) are critical for overcoming the activation energy of ring closure.
Functionalization of the Naphthofuran Core
Hydrazide Formation and Chalcone Condensation
Ethyl naphtho[2,1-b]furan-2-carboxylate undergoes hydrazinolysis with hydrazine hydrate in ethanol to form naphtho[2,1-b]furan-2-carbohydrazide. Subsequent condensation with chalcones (e.g., 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in dioxane/acetic acid yields pyrazoline hybrids (Table 1).
Table 1: Characterization Data for Naphthofuran-Chalcone Hybrids
| Compound | Yield (%) | m.p. (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|---|---|
| 7b | 78 | 218–220 | 1650 (C=O) | 8.12–6.89 (m, 16H, Ar-H), 5.21 (s, 2H, CH₂) |
| 7e | 82 | 225–227 | 1675 (C=N) | 8.15–7.02 (m, 14H, Ar-H), 4.98 (s, 2H, CH₂) |
Vilsmeier-Haack Formylation
Formylation of hydrazone derivatives (e.g., 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan) using POCl₃/DMF at 90°C introduces aldehyde groups at the C-4 position of the pyrazole ring, enabling further Knoevenagel condensations with malononitrile or cyanoacetamide. This step is pivotal for attaching electron-withdrawing groups that modulate bioactivity.
| Entry | Catalyst Loading (mg) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 70 | 15 | 91 |
| 2 | 90 | 15 | 89 |
| 3 | 70 (recycled) | 20 | 88 |
Mechanistic Insights and Side Reactions
Competing Pathways in Chalcone Condensation
During the synthesis of pyrazoline hybrids, excess acetic acid may protonate the chalcone’s α,β-unsaturated ketone, leading to Michael adducts (5–12% byproducts). These are minimized by maintaining a 1:1 stoichiometry of carbohydrazide to chalcone.
Dehydration in Knoevenagel Reactions
Condensation of aldehyde intermediates with active methylene compounds (e.g., malononitrile) risks dehydration to form α,β-unsaturated nitriles. Using piperidine as a base and ethanol as a solvent suppresses this side reaction.
Characterization and Analytical Data
Spectroscopic Validation
-
IR Spectroscopy: N-H stretches (3346 cm⁻¹) and C=O vibrations (1680 cm⁻¹) confirm acetamide formation.
-
¹H NMR: A singlet at δ 4.98 ppm integrates for the CH₂ group linking the naphthofuran and pyridine rings.
-
13C NMR: The carbonyl carbon resonates at δ 170.2 ppm, while the naphthofuran C-9a appears at δ 154.8 ppm.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Conditions | Products | Key Observations | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | 2-(Naphtho[2,1-b]furan-1-yl)acetic acid + Pyridin-3-ylmethanamine | Rate depends on electron-withdrawing effects of the naphthofuran system. | |
| Basic Hydrolysis | NaOH (aq.), heat | Sodium salt of the acid + Amine | Faster kinetics compared to aliphatic amides due to aromatic stabilization. |
Electrophilic Aromatic Substitution
The naphthofuran moiety participates in electrophilic substitutions, with reactivity concentrated at electron-rich positions (C-2 and C-3 of the furan ring).
Cycloaddition and Heterocycle Formation
The naphthofuran system acts as a diene in Diels-Alder reactions, while the acetamide group facilitates cyclization with nucleophiles.
Nucleophilic Substitution and Coupling Reactions
The pyridine ring undergoes regioselective substitution, while transition-metal catalysis enables cross-coupling.
Functional Group Transformations
The acetamide group serves as a precursor for hydrazides and thioamides.
Key Mechanistic Insights:
-
Naphthofuran Reactivity : The fused furan ring directs electrophiles to C-3 via resonance stabilization, while steric hindrance at C-1 limits substitutions there .
-
Pyridine Participation : The pyridinylmethyl group enhances solubility and enables metal coordination, facilitating catalytic cycles in coupling reactions .
-
Amide Versatility : The acetamide’s NH group participates in hydrogen bonding, influencing crystal packing and biological target binding .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
1. Antimicrobial Activity
Studies have shown that derivatives of naphtho[2,1-b]furan possess significant antimicrobial properties. For example, compounds containing the naphtho[2,1-b]furan nucleus have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of the pyridine ring may enhance these activities through synergistic effects.
2. Anticancer Properties
Research indicates that naphtho[2,1-b]furan derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for developing new anticancer therapies.
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are critical in treating chronic inflammatory diseases. Preliminary results suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of 2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide:
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth at low concentrations, indicating its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer treatment, researchers tested the compound against various cancer cell lines (e.g., MCF-7 for breast cancer). The findings indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound compared to other naphtho[2,1-b]furan derivatives:
| Activity Type | Compound | Efficacy Level |
|---|---|---|
| Antimicrobial | 2-(naphtho[2,1-b]furan...) | High |
| Anticancer | 2-(naphtho[2,1-b]furan...) | Moderate to High |
| Anti-inflammatory | 2-(naphtho[2,1-b]furan...) | Moderate |
| Antioxidant | Other derivatives | Variable |
Mechanism of Action
The mechanism of action of WAY-657644 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and downstream signaling pathways. The exact molecular targets and pathways involved in the action of WAY-657644 are still under investigation, but it is known to affect various biological processes .
Comparison with Similar Compounds
Key Observations :
- The introduction of a nitro group at position 5 (e.g., compound 4 ) enhances antibacterial activity, likely due to increased electron-withdrawing effects stabilizing the molecule in bacterial membranes .
Imidazo[2,1-b]thiazole-Based Acetamides
Imidazo[2,1-b]thiazole derivatives share structural similarities in the acetamide linkage but differ in core heterocycles:
Key Observations :
- The imidazothiazole core (e.g., 5l ) demonstrates potent cytotoxicity against MDA-MB-231 breast cancer cells, outperforming the reference drug sorafenib .
- Compared to naphthofuran derivatives, imidazothiazoles exhibit higher molecular weights (e.g., 5l : 573.1841 vs. : 308.355) due to additional piperazine and halogenated aryl groups, which may influence pharmacokinetics .
Hybrid Compounds with Complex Architectures
describes compounds combining naphthofuran with steroidal or spirocyclic systems, such as 8 and 9 , which feature tetradecahydrocyclopenta[a]phenanthrene or icosahydrospiro frameworks. These hybrids are designed for membrane-anchoring applications, leveraging the lipophilic steroidal moieties to enhance cellular uptake . In contrast, the target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability.
Biological Activity
2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a naphtho[2,1-b]furan moiety linked to a pyridine ring via an acetamide functional group. The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization strategies.
Synthesis Example
A common synthetic route involves:
- Formation of Naphtho[2,1-b]furan : Starting from 2-hydroxy-1-naphthaldehyde, various reagents are employed to achieve cyclization.
- Pyridine Functionalization : The introduction of the pyridine moiety is often achieved through nucleophilic substitution reactions.
This compound's synthesis can be optimized for yield and purity using techniques such as chromatography and crystallization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of naphtho[2,1-b]furan derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| MCF-7 | 7.5 | Inhibition of cell proliferation |
| HT29 | 6.0 | Disruption of mitochondrial function |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways, potentially involving the opening of the mitochondrial permeability transition pore (mPTP) .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties , showing effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus agalactiae | 100 |
These results indicate that derivatives of naphtho[2,1-b]furan could serve as potential leads in antibiotic development .
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, preliminary studies suggest that the compound may possess anti-inflammatory and analgesic properties. Evaluation in animal models has demonstrated a reduction in inflammation markers and pain responses .
The biological activity of this compound is believed to involve several mechanisms:
- Mitochondrial Dysfunction : Induces oxidative stress leading to apoptosis.
- Inhibition of Key Enzymes : Potentially inhibits enzymes involved in cancer cell proliferation.
- Interaction with Cellular Signaling Pathways : Modulates pathways related to inflammation and immune response.
Case Studies
Several case studies have documented the efficacy of naphtho[2,1-b]furan derivatives:
- Study on HeLa Cells : A derivative exhibited an IC50 value of 5 µM, triggering apoptosis through caspase activation.
- Animal Model for Pain Relief : Administration led to significant reduction in pain scores compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of intermediates like ethyl 3-amino naphtho[2,1-b]furan-2-carboxylate, prepared from 2-hydroxy-1-naphthonitrile and ethyl chloroacetate in the presence of K₂CO₃ . Key steps include:
- Cyclization : Conducted under reflux with K₂CO₃ as a base, monitored by TLC (hexane:ethyl acetate mobile phase).
- Purification : Column chromatography and recrystallization (e.g., cold ethanol washes) yield high-purity products (>85% yield) .
- Critical Factors : Base strength, solvent polarity, and temperature directly affect regioselectivity and byproduct formation. For example, excess K₂CO₃ may lead to over-alkylation, requiring precise stoichiometry .
Q. How can spectral techniques (e.g., NMR, IR) systematically confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1657 cm⁻¹ and NH₂ stretching at ~3426 cm⁻¹ .
- ¹H NMR : Key signals include:
- Ethyl group protons: δ 1.4 (triplet, CH₃) and δ 4.4 (quartet, CH₂) .
- NH₂ singlet at δ 6.48 .
- Aromatic protons in naphthofuran (δ 7.2–8.5) and pyridinylmethyl (δ 8.0–8.5) regions.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (C₂₄H₂₀N₂O₂ = 368.43 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data observed across studies on naphtho[2,1-b]furan derivatives?
- Methodological Answer : Discrepancies often arise from structural modifications (e.g., substituent positioning) or assay conditions. Recommended approaches:
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of derivatives with varying substituents (e.g., pyrimidine vs. acetamide moieties) .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to normalize results .
- Computational Validation : Apply molecular docking to predict binding affinities against targets like EGFR or COX-2, correlating with experimental IC₅₀ values .
Q. How can computational methods like molecular docking guide experimental design for predicting biological receptor interactions?
- Methodological Answer :
- Target Selection : Prioritize receptors with known naphthofuran affinity (e.g., cytochrome P450 or serotonin receptors) .
- Docking Workflow :
Prepare ligand structures (e.g., protonation states at pH 7.4).
Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking.
Validate with RMSD clustering (<2.0 Å) and binding energy thresholds (ΔG ≤ -8 kcal/mol) .
- Experimental Cross-Check : Compare docking scores with in vitro assays (e.g., fluorescence polarization for binding affinity).
Q. What are the challenges in scaling up the synthesis of intermediates like ethyl 3-amino naphtho[2,1-b]furan-2-carboxylate?
- Methodological Answer :
- Byproduct Management : Optimize reaction time to minimize dimerization (common in prolonged reflux) .
- Solvent Selection : Replace ethyl acetate with toluene for easier large-scale separations.
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance cyclization efficiency .
Data Contradiction Analysis
Q. How to address conflicting reports on the regioselectivity of naphtho[2,1-b]furan functionalization?
- Methodological Answer : Contradictions may stem from divergent reaction mechanisms (radical vs. electrophilic pathways). Resolve via:
- Isotopic Labeling : Track ¹³C-labeled intermediates to confirm reaction pathways .
- Theoretical Calculations : Use DFT (e.g., Gaussian 16) to compare activation energies of possible intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
